N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
Description
The study and synthesis of complex organic compounds like "N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide" involve understanding the interactions and reactivity of various functional groups. These compounds are typically investigated for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex benzamides and related compounds involves multi-step reactions, often starting from simple precursors. For example, Karlsen et al. (2002) explored the structural properties and synthesis pathways of similar N,N-dialkylaminobenzamides, providing insight into the challenges and strategies in synthesizing such compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. Studies often employ X-ray crystallography and quantum chemical calculations for structural elucidation. For instance, the work by Guirado et al. (2009) on the synthesis and molecular geometry determination of similar compounds provides insights into the importance of structural analysis in organic chemistry (Guirado, Zapata, Andreu, Arellano, Jones, & Gálvez, 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For example, the reactivity towards electrophilic or nucleophilic agents, redox conditions, and polymerization reactions are critical areas of study. Miki et al. (2004) explored the cyclopropanation of alkenes via carbene complexes, illustrating the types of chemical transformations these compounds can undergo (Miki, Yokoi, Nishino, Kato, Washitake, Ohe, & Uemura, 2004).
properties
IUPAC Name |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-16-4-6-17(7-5-16)25(31)30-23(26(32)29-15-20-3-2-12-33-20)14-19-9-11-24(34-19)21-10-8-18(27)13-22(21)28/h2-14H,15H2,1H3,(H,29,32)(H,30,31)/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJBMUTWHNPOIC-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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